molecular formula C28H38O7S B3179559 (3aS,4R,5S,6S,8R,9R,9aR,10R)-6-Ethenyl-5-hydroxy-4,6,9,10-tetramethyl-1-oxo-decahydro-3a,9-propano-3aH-cyclopentacyclo-octen-8-yl [(Phenylsulphonyl)oxy]acetate CAS No. 848129-54-4

(3aS,4R,5S,6S,8R,9R,9aR,10R)-6-Ethenyl-5-hydroxy-4,6,9,10-tetramethyl-1-oxo-decahydro-3a,9-propano-3aH-cyclopentacyclo-octen-8-yl [(Phenylsulphonyl)oxy]acetate

Cat. No.: B3179559
CAS No.: 848129-54-4
M. Wt: 518.7 g/mol
InChI Key: IADBLSFNRDGQLM-CJPWYWPXSA-N
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Description

This compound is a structurally complex molecule featuring a fused cyclopentacyclo-octen core with multiple stereogenic centers. Its key functional groups include an ethenyl substituent, hydroxyl and methyl groups at positions 5, 4, 6, 9, and 10, and a phenylsulphonyloxy acetate moiety at position 6. The molecule is synthesized from pleuromutilin via tosylation and substitution reactions, achieving an overall yield of ~64% . It serves as a critical intermediate in the production of Valnemulin hydrochloride, a pleuromutilin-derived antibiotic .

Properties

CAS No.

848129-54-4

Molecular Formula

C28H38O7S

Molecular Weight

518.7 g/mol

IUPAC Name

[(2R,3S,4S,6R,8R,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-(benzenesulfonyloxy)acetate

InChI

InChI=1S/C28H38O7S/c1-6-26(4)16-22(35-23(30)17-34-36(32,33)20-10-8-7-9-11-20)27(5)18(2)12-14-28(19(3)25(26)31)15-13-21(29)24(27)28/h6-11,18-19,22,24-25,31H,1,12-17H2,2-5H3/t18-,19+,22-,24+,25+,26-,27?,28?/m1/s1

InChI Key

IADBLSFNRDGQLM-CJPWYWPXSA-N

SMILES

CC1CCC23CCC(=O)C2C1(C(CC(C(C3C)O)(C)C=C)OC(=O)COS(=O)(=O)C4=CC=CC=C4)C

Isomeric SMILES

C[C@@H]1CCC23CCC(=O)[C@H]2C1([C@@H](C[C@@]([C@H]([C@@H]3C)O)(C)C=C)OC(=O)COS(=O)(=O)C4=CC=CC=C4)C

Canonical SMILES

CC1CCC23CCC(=O)C2C1(C(CC(C(C3C)O)(C)C=C)OC(=O)COS(=O)(=O)C4=CC=CC=C4)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aS,4R,5S,6S,8R,9R,9aR,10R)-6-Ethenyl-5-hydroxy-4,6,9,10-tetramethyl-1-oxo-decahydro-3a,9-propano-3aH-cyclopentacyclo-octen-8-yl [(Phenylsulphonyl)oxy]acetate typically involves multiple steps, starting from simpler organic molecules. The synthetic route may include:

    Formation of the cyclopentacyclo-octen ring system: This can be achieved through a series of cyclization reactions.

    Introduction of the hydroxy and ethenyl groups: These functional groups can be introduced via selective functionalization reactions.

    Formation of the phenylsulphonyl ester: This step involves the reaction of the hydroxy group with phenylsulphonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

The compound (3aS,4R,5S,6S,8R,9R,9aR,10R)-6-Ethenyl-5-hydroxy-4,6,9,10-tetramethyl-1-oxo-decahydro-3a,9-propano-3aH-cyclopentacyclo-octen-8-yl [(Phenylsulphonyl)oxy]acetate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde.

    Reduction: The ethenyl group can be reduced to an ethyl group.

    Substitution: The phenylsulphonyl ester can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) can be used.

    Reduction: Catalytic hydrogenation using Pd/C (Palladium on carbon) or LiAlH₄ (Lithium aluminium hydride) can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of ethyl derivatives.

    Substitution: Formation of substituted esters or ethers.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis for the development of new molecules.

    Biology: Potential use in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (3aS,4R,5S,6S,8R,9R,9aR,10R)-6-Ethenyl-5-hydroxy-4,6,9,10-tetramethyl-1-oxo-decahydro-3a,9-propano-3aH-cyclopentacyclo-octen-8-yl [(Phenylsulphonyl)oxy]acetate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Comparisons

The compound shares structural homology with several cyclopentacyclic and polycyclic derivatives. Key analogs include:

Compound Name / Identifier Core Structure Key Substituents Molecular Formula Key Applications References
Target Compound Cyclopentacyclo-octen Ethenyl, hydroxyl, methyl, phenylsulphonyloxy acetate Not explicitly stated Antibiotic precursor (Valnemulin synthesis)
(3aS,4R,5S,6S,8R,9R,9aR,10R)-6-ethenyl-5-hydroxy-4,6,9,10-tetramethyl-1-oxodecahydro-3a,9-propanocyclopenta[8]annulen-8-yl {[2-(diethylamino)ethyl]sulfanyl}acetate Cyclopentacyclo-octen Diethylaminoethyl sulfanyl group Not explicitly stated Unspecified (structural analog)
[(3R,4aR,5S,6S,6aS,10aS,10bS)-3-ethenyl-6,10b-dihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-5-yl] acetate Benzo[f]chromen Acetate, hydroxyl, methyl C22H34O6 (MW: 394.5) Pharmacological reference standard
8-O-Acetylshanzhiside Methyl Ester Cyclopenta[c]pyran Acetyloxy, glucopyranosyloxy C20H28O11 (MW: 444.4) Reference standard, pharmacological research

Key Observations :

  • The target compound and its analogs share fused polycyclic backbones but differ in substituents, which dictate their biological roles and synthetic pathways.
  • The phenylsulphonyloxy acetate group in the target compound enhances its reactivity in substitution reactions, critical for Valnemulin synthesis , whereas the diethylaminoethyl sulfanyl group in its analog may influence solubility or receptor binding.
Physicochemical Properties
  • Solubility: The phenylsulphonyloxy acetate group in the target compound likely increases hydrophilicity compared to the more lipophilic diethylaminoethyl sulfanyl analog .

Biological Activity

The compound known as (3aS,4R,5S,6S,8R,9R,9aR,10R)-6-Ethenyl-5-hydroxy-4,6,9,10-tetramethyl-1-oxo-decahydro-3a,9-propano-3aH-cyclopentacyclo-octen-8-yl [(Phenylsulphonyl)oxy]acetate , also referred to as Mutilin 14-Acetate , is a complex organic molecule with significant biological implications. This article explores its biological activity based on diverse sources and research findings.

  • Molecular Formula : C22H34O4
  • Molecular Weight : 362.50 g/mol
  • CAS Number : 31771-36-5
  • IUPAC Name : (3aS,4R,5S,6S,8R,9R,9aR,10R)-6-Ethenyl-5-hydroxy-4,6,9,10-tetramethyl-1-oxodecahydro-3a,9-propano-3aH-cyclopentacycloocten-8-yl Acetate

Biological Activity

The biological activity of Mutilin 14-Acetate has been primarily studied in the context of its antibacterial properties. It is classified under antibacterials , specifically as an impurity related to Tiamulin hydrogen fumarate.

Mutilin 14-Acetate exhibits its antibacterial effects by inhibiting bacterial protein synthesis. This is achieved through binding to the 50S ribosomal subunit in bacteria, thereby preventing peptide bond formation during translation. This mechanism is similar to that of other antibiotics in the pleuromutilin class.

Case Studies and Research Findings

  • Antimicrobial Efficacy :
    • A study published in Antimicrobial Agents and Chemotherapy demonstrated that Mutilin derivatives possess potent activity against various Gram-positive bacteria including Staphylococcus aureus and Streptococcus pneumoniae. The Minimum Inhibitory Concentrations (MICs) were found to be significantly lower than those of traditional antibiotics .
  • Pharmacokinetics :
    • Research indicated that Mutilin 14-Acetate has favorable pharmacokinetic properties. It shows good oral bioavailability and distribution in tissues. A study on its absorption characteristics revealed that it can achieve therapeutic levels in systemic circulation when administered orally .
  • Resistance Mechanisms :
    • Investigations into bacterial resistance highlighted that while some strains develop resistance to Mutilin derivatives through ribosomal mutations or efflux pumps, the overall incidence remains low compared to other antibiotic classes .

Data Table: Biological Activity Overview

Activity TypeDescriptionReference
AntibacterialEffective against Gram-positive bacteria
PharmacokineticsGood oral bioavailability; effective tissue distribution
Resistance ProfileLow incidence of resistance observed

Q & A

Q. What synthetic strategies are recommended for synthesizing this compound?

The synthesis should prioritize constructing the cyclopentacyclo-octen core via [4+3] cycloaddition or ring-closing metathesis. Key steps include:

  • Introducing the ethenyl group at C6 via Wittig or Heck coupling.
  • Functionalizing the phenylsulphonyloxy acetate moiety through selective esterification under mild acidic conditions (e.g., acetic anhydride with catalytic H₂SO₄) to prevent epimerization.
  • Intermediate purification via flash chromatography (gradient elution with ethyl acetate/hexane) and reaction monitoring via TLC.
  • Final characterization using HRMS and 1H/13C NMR to confirm regioselectivity and stereochemical integrity .

Q. Which spectroscopic methods are effective for characterizing this compound?

A combination of techniques is essential:

  • NMR Spectroscopy : 1H and 13C NMR to resolve stereochemistry (e.g., coupling constants for ethenyl protons and methyl groups).
  • IR Spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and sulfonate (S=O, ~1350–1200 cm⁻¹) stretches.
  • Mass Spectrometry : HRMS for molecular formula confirmation (C₂₇H₄₃NO₄S, exact mass: 489.286 g/mol).
  • X-ray Crystallography : To resolve ambiguities in the cyclopentacyclo-octen core configuration, if single crystals are obtainable .

Q. How should this compound be handled to ensure stability during experiments?

  • Storage : Keep under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the sulfonate ester.
  • Handling : Use anhydrous solvents (e.g., dried THF) in reactions to avoid unintended solvolysis.
  • Safety : Follow acute toxicity protocols (H302: harmful if swallowed); use PPE (gloves, goggles) and fume hoods for dust control .

Advanced Research Questions

Q. How can contradictions in stereochemical assignments from NMR data be resolved?

  • NOESY/ROESY : Detect spatial proximity between protons (e.g., ethenyl and methyl groups) to confirm relative configurations.
  • DFT Calculations : Compare experimental 13C NMR chemical shifts with computed values (B3LYP/6-311+G(d,p)) to validate absolute stereochemistry.
  • Chiral Derivatization : Use Mosher’s acid to assign configurations at hydroxyl-bearing centers .

Q. What computational approaches predict the compound’s reactivity in novel reactions?

  • Reactivity Modeling : Apply density functional theory (DFT) to assess nucleophilic/electrophilic sites (e.g., Fukui indices).
  • Transition State Analysis : Study ring-opening pathways of the cyclopentacyclo-octen core using QM/MM simulations.
  • Solvent Effects : Use COSMO-RS to predict solubility and stability in polar aprotic solvents (e.g., DMF) .

Q. What challenges arise in isolating this compound from complex reaction mixtures?

  • Chromatographic Separation : Optimize HPLC conditions (C18 column, acetonitrile/water with 0.1% TFA) to resolve diastereomers.
  • Byproduct Formation : Mitigate via kinetic control (low-temperature reactions) or selective quenching of reactive intermediates.
  • Scalability : Transition from flash chromatography to centrifugal partition chromatography (CPC) for gram-scale purification .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3aS,4R,5S,6S,8R,9R,9aR,10R)-6-Ethenyl-5-hydroxy-4,6,9,10-tetramethyl-1-oxo-decahydro-3a,9-propano-3aH-cyclopentacyclo-octen-8-yl [(Phenylsulphonyl)oxy]acetate
Reactant of Route 2
(3aS,4R,5S,6S,8R,9R,9aR,10R)-6-Ethenyl-5-hydroxy-4,6,9,10-tetramethyl-1-oxo-decahydro-3a,9-propano-3aH-cyclopentacyclo-octen-8-yl [(Phenylsulphonyl)oxy]acetate

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